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molecular formula C10H12ClNO4S B7698695 Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate CAS No. 59724-84-4

Methyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate

Cat. No. B7698695
M. Wt: 277.73 g/mol
InChI Key: CPZSVYXUWGUNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04113463

Procedure details

2 Parts of N-p-chlorobezenesulfonyl-sarcosine is added to a diazomethane-ethereal solution. After the generation of nitrogen has ceased, the precipitated reaction product is collected by filtration to obtain 1.2 parts of N-p-chlorobenzenesulfonyl-sarcosine methyl ester, m.p. 80°-80.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH2:13][C:14]([OH:16])=[O:15])[CH3:12])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[N+](=[CH2:19])=[N-]>>[CH3:19][O:15][C:14](=[O:16])[CH2:13][N:11]([S:8]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=1)(=[O:9])=[O:10])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated reaction product
FILTRATION
Type
FILTRATION
Details
is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)S(=O)(=O)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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